N-(tert-Butoxycarbonyl)-3-nitro-L-alanine
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Overview
Description
N-(tert-Butoxycarbonyl)-3-nitro-L-alanine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino acid 3-nitro-L-alanine The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-3-nitro-L-alanine typically involves the protection of the amino group of 3-nitro-L-alanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The reaction conditions are mild, and the product is obtained in good yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-3-nitro-L-alanine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Deprotection: 3-nitro-L-alanine.
Reduction: 3-amino-L-alanine.
Substitution: Substituted alanine derivatives.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-3-nitro-L-alanine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-3-nitro-L-alanine involves the interaction of its functional groups with various molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in further biochemical or chemical reactions. The nitro group can undergo reduction to form an amine, which can then interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
N-(tert-Butoxycarbonyl)-3-nitro-L-alanine can be compared with other Boc-protected amino acids:
N-(tert-Butoxycarbonyl)-L-alanine: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
N-(tert-Butoxycarbonyl)-L-arginine: Contains a guanidino group, making it more basic and suitable for different biochemical applications.
N-(tert-Butoxycarbonyl)-L-lysine: Contains an additional amino group, providing more sites for chemical modification.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of the nitro group.
Properties
CAS No. |
824956-49-2 |
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Molecular Formula |
C8H14N2O6 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitropropanoic acid |
InChI |
InChI=1S/C8H14N2O6/c1-8(2,3)16-7(13)9-5(6(11)12)4-10(14)15/h5H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1 |
InChI Key |
ZKTGXWRMHUXUJR-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C[N+](=O)[O-])C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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